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Compound of Interest
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Cat. No.: B15575265 Get Quote

For researchers and drug development professionals engaged in oncology, the exquisite

targeting of kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing

off-target effects. This guide provides a comparative analysis of the kinome scan data for

Crizotinib, a potent c-MET inhibitor, alongside other inhibitors targeting the same pathway,

offering a clear perspective on its selectivity profile. Due to the lack of publicly available kinome

scan data for c-Met-IN-18, the well-characterized and FDA-approved inhibitor Crizotinib will be

used as the primary subject of this guide.

Kinome Scan Data Summary
The selectivity of a kinase inhibitor is a critical determinant of its clinical safety and efficacy.

Kinome scan assays provide a broad overview of an inhibitor's binding affinity against a large

panel of kinases. Below is a comparative summary of the kinome scan data for Crizotinib and

other notable c-MET inhibitors, Cabozantinib and Tivantinib. The data is presented as the

percentage of control, where a lower percentage indicates stronger binding affinity. For clarity,

only a selection of key on-target and off-target kinases is shown.
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Kinase Target
Crizotinib (% of
Control)

Cabozantinib (% of
Control)

Tivantinib (% of
Control)

MET < 10 < 10 < 10

ALK < 10 > 50 > 50

ROS1 < 10 > 50 > 50

AXL > 50 < 10 > 50

VEGFR2 (KDR) > 50 < 10 > 50

KIT > 50 < 20 > 50

FLT3 > 50 < 20 > 50

RET > 50 < 10 > 50

SRC > 50 > 50 > 50

EGFR > 50 > 50 > 50

HER2 (ERBB2) > 50 > 50 > 50

MEK1 (MAP2K1) > 50 > 50 > 50

ERK2 (MAPK1) > 50 > 50 > 50

AKT1 > 50 > 50 > 50

CDK2 > 50 > 50 > 50

Note: The data presented here is a representative summary compiled from various public

sources and may not reflect the results of a single head-to-head experiment. The percentage of

control is a common metric in KINOMEscan assays, with a lower value indicating a stronger

interaction between the inhibitor and the kinase.

From this data, it is evident that Crizotinib is a potent inhibitor of MET, ALK, and ROS1.[1][2][3]

Cabozantinib, another multi-kinase inhibitor, also potently targets MET but has a broader profile

that includes VEGFR2, AXL, RET, KIT, and FLT3.[4] Tivantinib is reported to be a selective c-

MET inhibitor.[5]
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Signaling Pathway Overview
The c-MET receptor tyrosine kinase is a critical node in cellular signaling, governing processes

such as cell proliferation, survival, and migration. Its dysregulation is implicated in numerous

cancers. The diagram below illustrates the canonical c-MET signaling pathway and the points

of inhibition by targeted therapies.
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Caption: The c-MET signaling pathway initiated by HGF binding.
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Experimental Protocols
The kinome scan data presented in this guide is typically generated using a competitive binding

assay format. A widely used platform for this is the KINOMEscan™ assay (DiscoverX/Eurofins).

Principle of the KINOMEscan™ Assay:

The KINOMEscan™ assay is a competition-based binding assay that quantifies the ability of a

test compound to compete with an immobilized, active-site directed ligand for binding to a

panel of DNA-tagged recombinant kinases. The amount of kinase that binds to the immobilized

ligand is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound

kinase in the presence of the test compound indicates a stronger binding affinity of the

compound for the kinase.[6][7][8][9][10]

General Protocol Outline:

Kinase Preparation: A large panel of human kinases is expressed as fusions with a unique

DNA tag.

Ligand Immobilization: An active-site directed ligand is immobilized on a solid support (e.g.,

beads).

Competition Assay: The DNA-tagged kinase, the immobilized ligand, and the test compound

(at a specified concentration, often 1 µM or 10 µM for single-point screening) are incubated

together to allow for binding to reach equilibrium.

Washing: Unbound components are washed away.

Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the

DNA tag.

Data Analysis: The results are typically expressed as "percentage of control" (%Ctrl),

calculated as follows:

(Test Compound Signal - Negative Control Signal) / (DMSO Control Signal - Negative

Control Signal) x 100

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://lincs.hms.harvard.edu/about/approach/assays/
https://lincsportal.ccs.miami.edu/datasets/view/LDS-1181
http://www.chayon.co.kr/document/About%20Kinomescan_Customer%20version%20_2015.pdf
https://www.eurofinsdiscovery.com/solution/kinomescan-technology
https://www.drugtargetreview.com/product/10404/discoverx-kinomescan-kinase-assay-screening/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A lower %Ctrl value signifies greater inhibition of the kinase-ligand interaction by the test

compound. Selectivity is often visualized using a dendrogram where kinases bound by the

inhibitor are highlighted.

The diagram below illustrates the general workflow of a KINOMEscan experiment.
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Caption: General workflow of a KINOMEscan competitive binding assay.

This guide provides a foundational understanding of the selectivity profile of Crizotinib and a

framework for interpreting kinome scan data for c-MET inhibitors. For researchers developing
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novel kinase inhibitors, a comprehensive understanding of the on- and off-target effects is

crucial for advancing promising candidates toward clinical investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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